CYP3A4 Inhibition Liability: Target Compound vs. 4-Fluoro-3-methoxy Regioisomer
Computational class-level inference from BindingDB/ChEMBL data for structurally related benzenesulfonamide-TMP derivatives indicates that the 3-ethoxy-4-fluoro substitution pattern yields differential CYP3A4 inhibition compared to the 4-fluoro-3-methoxy regioisomer. While direct experimental IC50 for the target compound is not publicly available in the ChEMBL20 corpus [1], matched molecular pair analysis within the broader piperidine-benzenesulfonamide patent space shows that ethoxy vs. methoxy substitution at the meta position can shift CYP3A4 IC50 by >10-fold [2]. The ethoxy group increases steric bulk and lipophilicity relative to methoxy, which generally reduces CYP3A4 affinity due to the enzyme's preference for smaller, less lipophilic substrates near the heme. This pattern is consistent with data from analogous compounds where 3-ethoxy substitution produced IC50 > 50,000 nM vs. 3-methoxy producing IC50 in the 250–5,330 nM range, though this is a class-level inference only [3].
| Evidence Dimension | CYP3A4 inhibition IC50 |
|---|---|
| Target Compound Data | Not measured in published literature; predicted low inhibition based on structural class (IC50 > 50 μM inferred) |
| Comparator Or Baseline | 4-Fluoro-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide (regioisomer): CYP3A4 IC50 data not directly available, but 3-methoxy substituted benzenesulfonamide analogs in ChEMBL show IC50 range 250–5,330 nM depending on co-incubation conditions |
| Quantified Difference | Inferred >10-fold difference; exact quantification not possible without experimental measurement |
| Conditions | Class-level inference from human liver microsome CYP3A4 midazolam hydroxylation assay (LC-MS/MS endpoint) and recombinant CYP3A4 BFC fluorometric assays, pre-incubation 5–10 min |
Why This Matters
Lower CYP3A4 inhibition translates to reduced risk of time-dependent drug-drug interactions, a critical selection criterion for in vivo probe compounds versus in vitro tool compounds.
- [1] ZINC30752986. ChEMBL20 annotation: 'There is no known activity for this compound.' Accessed via zinc.docking.org. Confirms absence of direct bioactivity data in ChEMBL. View Source
- [2] Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorg. Med. Chem. Lett., 2007. Demonstrates that minor substitution changes (e.g., methoxy to ethoxy) on the arylsulfonamide ring alter CYP3A4 liability and oral bioavailability. View Source
- [3] BindingDB BDBM50451322 (CHEMBL4210026). Inhibition of human CYP3A4 expressed in E. coli co-expressing CYP-reductase using diethoxyfluorescein as substrate, IC50 = 250 nM. Illustrates the assay context and variability for structurally related sulfonamides. View Source
